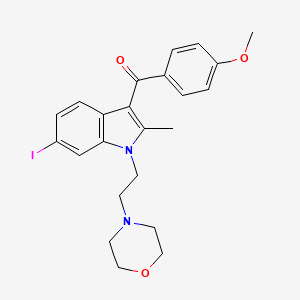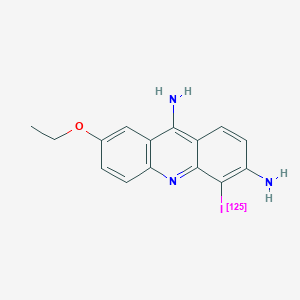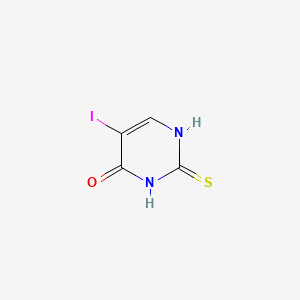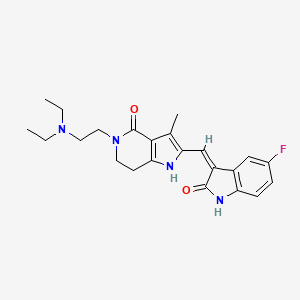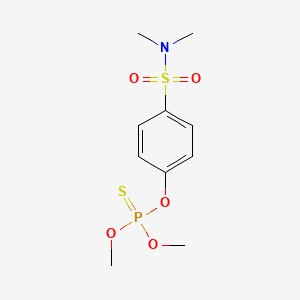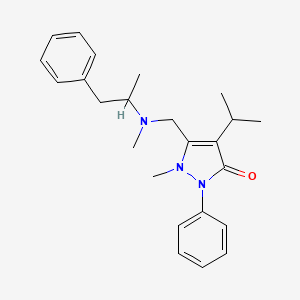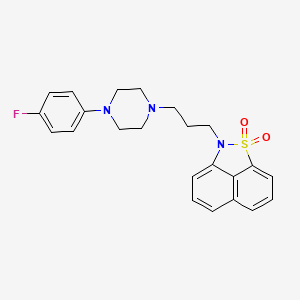
GQ-16
Descripción general
Descripción
Full activation of peroxisome proliferator-activated receptor γ (PPARγ), e.g., using thiazolidinediones, effectively treats insulin resistance and type 2 diabetes but also commonly promotes weight gain, hyperphagia, and edema. GQ-16 is a partial agonist for PPARγ (Ki = 160 nM) which induces adipogenesis significantly less than the full activator rosiglitazone. Like rosiglitazone, this compound reverses high fat diet-mediated impairments in insulin signaling. However, this compound does not induce weight gain, hyperphagia, or edema. This compound does not activate PPARα, PPARβ/δ, or RXRα.1
This compound is an effective inhibitor of Cdk5-mediated phosphorylation of PPARγ. This compound improves glucose tolerance and insulin sensitivity in mouse models of obesity and diabetes without inducing weight gain or edema.
Aplicaciones Científicas De Investigación
Sensibilización a la insulina
GQ-16 es un Ligando del receptor activado por proliferadores de peroxisomas γ (PPARγ) que promueve la sensibilización a la insulina . Mejora la tolerancia a la glucosa y la sensibilidad a la insulina en modelos de ratón de obesidad y diabetes sin inducir aumento de peso o edema .
Control de peso
A diferencia de otros agonistas de PPARγ que a menudo conducen al aumento de peso, se ha demostrado que this compound promueve la sensibilización a la insulina sin aumento de peso . Esto lo convierte en un compuesto prometedor para el manejo de la diabetes y la obesidad.
Tratamiento de la diabetes
El modo de unión único de this compound es responsable del perfil farmacológico ventajoso del compuesto . Bloquea la fosforilación del receptor por Cdk5 y mejora la sensibilidad a la insulina en ratones diabéticos . Esto sugiere que compuestos similares podrían tener promesa como terapéuticos antidiabéticos .
Acciones selectivas de genes
No está claro si this compound actúa como un agonista parcial en todos los genes diana de PPARγ, o si muestra acciones selectivas de genes . La investigación adicional podría dilucidar este aspecto de la función de this compound.
Propiedades inmunomoduladoras
This compound, también conocido como LPSF/GQ-16, se ha estudiado por sus propiedades inmunomoduladoras . Esto se investigó en células mononucleares de sangre periférica (PBMC) de pacientes con SSc .
Propiedades antifibróticas
Además de sus propiedades inmunomoduladoras, this compound también se ha estudiado por sus propiedades antifibróticas . Esto se exploró en un modelo murino de SSc inducido por HOCl .
Mecanismo De Acción
Target of Action
GQ-16, also known as (5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione or (Z)-5-(5-bromo-2-methoxybenzylidene)-3-(4-methylbenzyl)thiazolidine-2,4-dione, primarily targets the peroxisome proliferator-activated receptor γ (PPARγ) and the Gq alpha subunit .
Mode of Action
This compound interacts with its targets by acting as a partial agonist of PPARγ . It effectively inhibits Cdk5-mediated phosphorylation of PPARγ . In the case of the Gq alpha subunit, this compound activates intracellular signaling pathways in response to activation of cell surface G protein-coupled receptors (GPCRs) .
Biochemical Pathways
The interaction of this compound with PPARγ and the Gq alpha subunit affects several biochemical pathways. Gq proteins couple to G protein-coupled receptors to activate beta-type phospholipase C (PLC-β) enzymes. PLC-β in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP 2) to diacyl glycerol (DAG) and inositol trisphosphate (IP 3) . These act as second messengers, with IP 3 releasing stored calcium into the cytoplasm and DAG activating protein kinase C (PKC) .
Pharmacokinetics
This suggests that this compound has favorable pharmacokinetic properties that allow it to exert its therapeutic effects without inducing common side effects associated with full PPARγ activation .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been shown to have immunomodulatory and antifibrotic properties . In peripheral blood mononuclear cells (PBMC) from systemic sclerosis (SSc) patients, this compound modulated the secretion of cytokines IL-2, IL-4, IL-6, IL-17A, TNF, and IFN-γ . In a murine model of SSc, this compound reduced dermal thickening, collagen accumulation in the skin, and down-regulated the expression of fibrosis markers in the skin and lungs .
Propiedades
IUPAC Name |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3/b17-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLZLORVKZAHOH-YVLHZVERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



